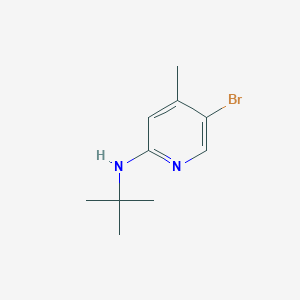
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine
描述
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine is a useful research compound. Its molecular formula is C10H15BrN2 and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(tert-butyl)amine is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including its role as a protein kinase inhibitor, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a brominated pyridine moiety and a tert-butyl amine group, contributing to its reactivity and biological activity. The presence of the bromine atom enhances its potential as a pharmacological agent by influencing its interaction with biological targets.
Chemical Formula
- Molecular Formula : C₁₀H₁₅BrN₂
- CAS Number : 1220018-75-6
This compound has been identified as a protein kinase inhibitor , which plays a crucial role in various signaling pathways and cell cycle regulation. This inhibition can lead to the modulation of cancer cell growth and proliferation, making it a candidate for cancer therapeutics .
In Vitro Studies
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For example:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), HeLa (human cervix carcinoma).
- IC50 Values : The compound demonstrated IC50 values ranging from 25 to 440 nM across different cell lines, indicating significant potency against cancer cells .
Case Studies
-
Antiproliferative Activity :
- In studies involving HeLa cells, the compound showed selective toxicity, effectively inhibiting cell growth while sparing normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for minimizing side effects in therapeutic applications .
- The compound's mechanism includes inducing apoptosis in cancer cells, as evidenced by an increase in annexin-V positive cells following treatment .
- Cell Cycle Impact :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Bromopyridin-2-yl)-N-(tert-butyl)amine | Brominated pyridine with tert-butyl amine | Different position of bromination affects reactivity |
| N-(5-Chloro-4-methyl-2-pyridinyl)-N-(tert-butyl)amine | Chlorinated instead of brominated | Potentially different biological activity |
| N-(6-Methylpyridin-3-yl)-N-(tert-butyl)amine | No halogen substitution but similar structure | May exhibit different pharmacological properties |
The structural differences significantly influence their biological activities and mechanisms of action, highlighting the importance of the specific bromination pattern in this compound.
属性
IUPAC Name |
5-bromo-N-tert-butyl-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-7-5-9(12-6-8(7)11)13-10(2,3)4/h5-6H,1-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBWKZRHNXPEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















